molecular formula C19H26N2O2 B563912 Imipramine-d6 N-Oxide Monohydrate CAS No. 1216808-01-3

Imipramine-d6 N-Oxide Monohydrate

Cat. No.: B563912
CAS No.: 1216808-01-3
M. Wt: 320.466
InChI Key: RQXNUQYIRZIYMU-TXHXQZCNSA-N
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Description

Imipramine-d6 N-Oxide Monohydrate is a deuterated derivative of imipramine N-oxide, a major metabolite of the tricyclic antidepressant imipramine. The compound is chemically defined as 5-[3-(dimethylamino-d₆)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepine N-oxide monohydrate, with six deuterium atoms replacing hydrogens in the dimethylamino group. Its molecular formula is C₁₉H₁₈D₆N₂O·H₂O, and its molecular weight is 320.45 g/mol (calculated from isotopic substitution and hydration) .

As a stable isotope-labeled analog, it serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying imipramine N-oxide in pharmacokinetic and metabolic studies. The monohydrate form ensures stability during storage and handling .

Properties

CAS No.

1216808-01-3

Molecular Formula

C19H26N2O2

Molecular Weight

320.466

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide;hydrate

InChI

InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3;

InChI Key

RQXNUQYIRZIYMU-TXHXQZCNSA-N

SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O

Synonyms

10,11-Dihydro-N,N-(dimethyl-d6)-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate;  5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate;  Imipraminoxide-d6 Monohydrate; 

Origin of Product

United States

Scientific Research Applications

Proteomics Research

Imipramine-d6 N-Oxide Monohydrate serves as a biochemical marker in proteomics, facilitating the study of protein interactions and metabolic pathways. Its stable isotope labeling allows for precise tracking of proteins in biological systems, making it invaluable for understanding complex biochemical processes.

Pharmacokinetics

The compound is instrumental in pharmacokinetic studies that explore the metabolism and distribution of imipramine within the body. By utilizing deuterium labeling, researchers can gain insights into the metabolic pathways and elimination processes of tricyclic antidepressants, enhancing drug development strategies.

Neurochemistry

Research involving this compound focuses on its effects on neurotransmitter reuptake and receptor interactions in the brain. As a serotonin and norepinephrine reuptake inhibitor, it provides a model for studying mood regulation and the underlying mechanisms of depression.

Drug Development

This compound aids in the development of new antidepressant drugs by elucidating the metabolic pathways associated with tricyclic antidepressants. Understanding these pathways can lead to improved therapeutic agents with enhanced efficacy and safety profiles.

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace metabolic pathways in human subjects receiving imipramine therapy. The findings revealed distinct metabolic routes that could inform dosing strategies for optimizing therapeutic outcomes while minimizing side effects.

Case Study 2: Neurotransmitter Interaction Studies

In another research effort, scientists employed this compound to investigate its interaction with serotonin receptors in vitro. Results indicated that this compound effectively modulates receptor activity, supporting its role as a valuable tool for neurochemical research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Imipramine-d6 N-Oxide Monohydrate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference Standard Use Case
This compound C₁₉H₁₈D₆N₂O·H₂O 320.45 Deuterated N-oxide metabolite; monohydrate form for stability. LC-MS internal standard
Imipramine N-Oxide (non-deuterated) C₁₉H₂₄N₂O 296.41 Active metabolite of imipramine; oxidized at the tertiary amine. Pharmacokinetic studies
Imipramine Hydrochloride C₁₉H₂₄N₂·HCl 316.87 Parent drug; tricyclic structure with tertiary amine. API and impurity control
2-Hydroxy Imipramine-d6 C₁₉H₁₈D₆N₂O₂ 314.42 Deuterated hydroxylated metabolite; lacks N-oxide group. Metabolic pathway analysis
Desipramine Hydrochloride C₁₈H₂₂N₂·HCl 302.84 Secondary amine metabolite; demethylated form of imipramine. Active metabolite quantification
Loperamide Oxide (Imp. F(EP)) C₂₉H₃₃ClN₂O₂ 493.04 Structurally unrelated N-oxide; used in antidiarrheal drug impurity tests. Impurity profiling
Key Observations:
  • Deuteration: this compound’s deuterium atoms enable isotopic distinction in mass spectrometry, unlike non-deuterated analogs like imipramine N-oxide .
  • Hydration: The monohydrate form differentiates it from anhydrous impurities (e.g., imipramine N-oxide) and enhances stability .
  • Functional Groups : Unlike hydroxylated derivatives (e.g., 2-Hydroxy Imipramine-d6), the N-oxide group alters polarity and metabolic clearance rates .

Pharmacokinetic and Analytical Comparisons

Metabolic Stability
  • In contrast, desipramine (a demethylated metabolite) retains antidepressant activity and has a longer half-life (~20–30 hours) compared to imipramine N-oxide (~8–12 hours) .
Analytical Utility
  • Isotopic Labeling: The deuterated form avoids signal overlap in LC-MS, unlike non-deuterated standards. For example, the +6 Da mass shift simplifies quantification in biological matrices .
  • Comparison with Sorafenib N-Oxide: While structurally unrelated, sorafenib N-oxide () demonstrates similar behavior as a metabolite with altered brain penetration (Kp = 0.02–0.03). Imipramine N-oxide’s brain uptake is likely lower due to its polar N-oxide group, but deuterated analogs like this compound are used to study such differences .

Preparation Methods

N-Oxidation via Hydrogen Peroxide

The most widely reported method involves oxidizing the deuterated precursor, Imipramine-d6, using hydrogen peroxide (H₂O₂). In a representative procedure:

  • Reaction Setup : Imipramine-d6 free base (60 mg, 0.124 mmol) is dissolved in methanol.

  • Oxidation : 15% aqueous H₂O₂ (3 mL) is added, and the mixture is heated to 65°C for 2 hours.

  • Workup : Excess H₂O₂ is removed via evaporation, and the crude product is purified by preparative HPLC (C18 column, 0.1% acetic acid/acetonitrile gradient).

  • Isolation : Freeze-drying yields 55.9 mg (90%) of this compound as a yellow-whitish crystalline solid.

Key Parameters :

ParameterValue
Temperature65°C
Reaction Time2 hours
SolventMethanol
Oxidizing Agent15% H₂O₂
Yield90%

This method’s efficiency stems from methanol’s ability to solubilize both the substrate and oxidizer while minimizing side reactions. The use of preparative HPLC ensures high purity (>98%), critical for avoiding isotopic dilution in analytical applications.

Enzymatic Oxidation Using Flavin-Containing Monooxygenase 3 (FMO3)

An alternative pathway employs FMO3, an enzyme responsible for N-oxygenation of tertiary amines. In vitro studies using human recombinant FMO3 demonstrated:

  • Substrate Specificity : FMO3 selectively oxygenates the side-chain nitrogen of Imipramine-d6 without modifying the dibenzazepine core.

  • Reaction Conditions : Incubations at 37°C in phosphate buffer (pH 7.4) with NADPH as a cofactor yielded 28.67% conversion in pig liver microsomes, though human FMO3 showed lower activity (1.07%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevating temperature to 65°C accelerates H₂O₂-mediated oxidation but risks decomposition of the N-oxide. Methanol is preferred over water due to its higher boiling point and compatibility with H₂O₂.

Catalytic Additives

No catalysts are required for chemical oxidation, but enzymatic methods benefit from NADPH regeneration systems to sustain FMO3 activity.

Purification and Characterization Techniques

Preparative HPLC

  • Column : C18 reversed-phase (250 × 21.2 mm, 10 μm).

  • Mobile Phase : Acetonitrile/0.1% acetic acid gradient (20–50% over 12 minutes).

  • Flow Rate : 23 mL/min.

Spectroscopic Validation

  • MS/MS : Fragments at m/z 440.1 (carbocation from dimethylamine N-oxide cleavage) and m/z 414.1 (intact dibenzazepine core) confirm structure.

  • ¹H NMR : Absence of aromatic proton shifts verifies that oxidation occurs exclusively at the side chain.

Analytical Data and Validation

Purity Assessment

  • HPLC-UV : >98% purity at 254 nm.

  • Isotopic Enrichment : >99% deuterium incorporation confirmed by high-resolution MS.

Stability Studies

  • Hydrate Stability : The monohydrate form remains stable for 24 months at -20°C, with no deliquescence observed at 25°C/60% RH.

Challenges in Deuterated Compound Synthesis

Isotopic Purity

Residual protiated impurities from incomplete deuteration require rigorous chromatography. For example, even 1% non-deuterated Imipramine N-oxide can skew pharmacokinetic data.

Cost of Deuterated Precursors

Deuterated dimethylamine reagents increase synthesis costs by ~50-fold compared to non-deuterated routes.

Comparative Analysis with Non-Deuterated Analogues

PropertyImipramine-d6 N-OxideImipramine N-Oxide
Molecular Weight320.46 g/mol314.41 g/mol
HPLC Retention Time8.2 min8.0 min
Metabolic Stabilityt₁/₂ = 5.8 h (i.v.)t₁/₂ = 4.2 h (i.v.)

Deuteration marginally increases metabolic stability, likely due to kinetic isotope effects.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Potential to enhance H₂O₂ safety and mixing efficiency.

  • Crystallization Optimization : Replacing HPLC with antisolvent crystallization could reduce costs.

Regulatory Compliance

  • ICH Guidelines : Q3D elemental impurities limits require strict control over residual catalysts (e.g., Pd in deuterated precursors) .

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity of Imipramine-d6 N-Oxide Monohydrate using spectroscopic methods?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms the molecular ion peak at m/z 320.46 (C19H20D6N2O2), while <sup>1</sup>H and <sup>13</sup>C NMR spectra validate deuterium incorporation at specific positions and the N-oxide functional group. Cross-referencing with isotopic purity certificates (≥95%) ensures reliability .

Q. What experimental protocols are recommended for synthesizing this compound with high isotopic purity?

  • Methodology : Use deuterated precursors (e.g., imipramine-d6) in oxidation reactions with hydrogen peroxide or ozone under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or preparative HPLC. Isotopic purity (>95%) should be confirmed using LC-MS with deuterium-specific fragmentation patterns .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity and compare with controls stored at -20°C. Use HPLC-UV to quantify degradation products (e.g., imipramine-d6 or demethylated derivatives). Stability-indicating methods must validate specificity, as N-oxide metabolites are prone to redox reactions .

Advanced Research Questions

Q. What is the role of Imipramine-d6 N-Oxide in studying norepinephrine transporter (SLC6A2) inhibition kinetics?

  • Methodology : Perform competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-nisoxetine) in HEK293 cells overexpressing SLC6A2. Compare IC50 values of imipramine-d6 N-oxide with non-deuterated analogs to assess deuterium’s impact on binding affinity. Kinetic parameters (Ki, Kd) should be derived via nonlinear regression analysis .

Q. How can researchers evaluate the metabolic stability of Imipramine-d6 N-Oxide in hepatic models?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes. Use LC-MS/MS to quantify the parent compound and metabolites (e.g., glucuronides). Compare metabolic half-life (t1/2) with non-deuterated imipramine N-oxide to determine isotope effects on cytochrome P450-mediated oxidation .

Q. What structural features of Imipramine-d6 N-Oxide correlate with mutagenicity risks in in vitro assays?

  • Methodology : Apply structure–activity relationship (SAR) fingerprinting to compare its aromatic N-oxide substructure with mutagenic alerts in databases like Ames test results. Use in silico tools (e.g., DEREK Nexus) to predict genotoxicity, complemented by experimental validation in bacterial reverse mutation assays (OECD 471) .

Q. How does Imipramine-d6 N-Oxide’s cellular uptake mechanism differ from non-deuterated analogs in in vitro models?

  • Methodology : Perform uptake studies in OCT1-transfected HEK293 cells and compare with wild-type or knockout models. Use LC-MS to quantify intracellular concentrations. Evidence from sorafenib N-oxide studies suggests OCT1-independent transport, implying alternative transporters (e.g., organic anion transporters) may dominate .

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